![molecular formula C29H34N2O6 B2645422 2-(((9H-Fluoren-9-Yl)Methoxy)Carbonyl)-8-(Tert-Butoxycarbonyl)-2,8-Diazaspiro[4.5]Decane-4-Carboxylic Acid CAS No. 2171890-12-1](/img/structure/B2645422.png)
2-(((9H-Fluoren-9-Yl)Methoxy)Carbonyl)-8-(Tert-Butoxycarbonyl)-2,8-Diazaspiro[4.5]Decane-4-Carboxylic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-(((9H-Fluoren-9-Yl)Methoxy)Carbonyl)-8-(Tert-Butoxycarbonyl)-2,8-Diazaspiro[4.5]Decane-4-Carboxylic Acid” is a complex organic molecule. It is related to the family of fluorenylmethoxycarbonyl (Fmoc) protected amino acids . These compounds are typically used in peptide synthesis .
Chemical Reactions Analysis
The chemical reactions involving this compound are likely to be related to peptide synthesis, given its Fmoc and Boc protective groups . These groups are typically removed in the final stages of peptide synthesis .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound could not be retrieved from the available resources .Aplicaciones Científicas De Investigación
Supramolecular Arrangements and Crystallography
Research has investigated the structural and supramolecular characteristics of diazaspirodecanes, highlighting their potential in crystal engineering and understanding molecular interactions. For instance, studies on cyclohexane-5-spirohydantoin derivatives, which share a similar spirocyclic structure, have revealed insights into their crystallographic properties and the influence of substituents on supramolecular arrangements (Graus et al., 2010).
Conformational Analysis and Peptide Synthesis
Spiro compounds, including diazaspirocycles, have been explored for their conformational properties and applications in peptide synthesis. They have been used as constrained surrogates for dipeptides, demonstrating their utility in mimicking peptide structures and potentially enhancing biological activity (Fernandez et al., 2002).
Synthetic Applications
Several studies have focused on the synthesis and functionalization of spirocyclic compounds, aiming at developing novel synthetic methodologies and accessing complex molecular architectures. This includes the development of strategies for the total synthesis of natural products and the exploration of spiro compounds as intermediates in organic synthesis (Miyakoshi & Mukai, 2003).
Enzymatic Activation and Material Science
The fluorenylmethyloxycarbonyl (Fmoc) group, related to the fluoren-9-yl moiety in the compound of interest, has been applied in the development of surfactants for carbon nanotubes. This illustrates the potential of fluorenyl-based compounds in material science, particularly in creating enzymatically activated surfactants for on-demand dispersion of nanomaterials (Cousins et al., 2009).
Safety and Hazards
Propiedades
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonyl)-8-[(2-methylpropan-2-yl)oxycarbonyl]-2,8-diazaspiro[4.5]decane-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H34N2O6/c1-28(2,3)37-27(35)30-14-12-29(13-15-30)18-31(16-24(29)25(32)33)26(34)36-17-23-21-10-6-4-8-19(21)20-9-5-7-11-22(20)23/h4-11,23-24H,12-18H2,1-3H3,(H,32,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFYRHFUGQLHITR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)CN(CC2C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H34N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
506.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-2-(trifluoromethyl)benzenesulfonamide](/img/structure/B2645339.png)
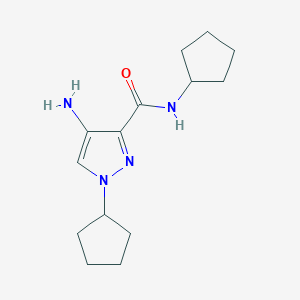
![(E)-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-3-(pyridin-3-yl)acrylamide](/img/structure/B2645342.png)
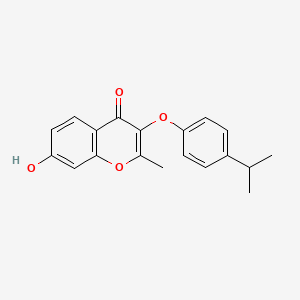
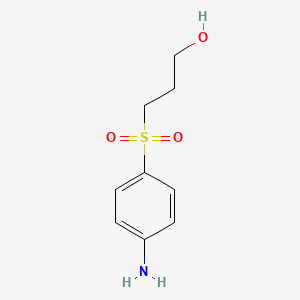

![N-(4-methoxyphenyl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]pteridin-4-amine](/img/structure/B2645349.png)
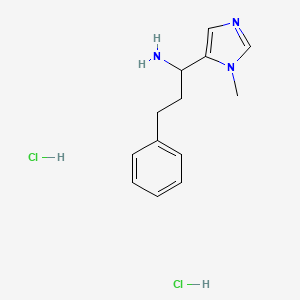
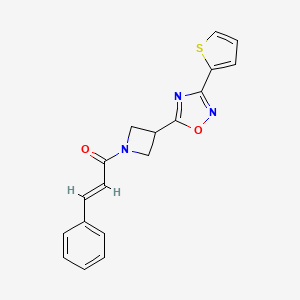
![2-[(3-Bromobenzyl)oxy]-5-chlorobenzaldehyde](/img/structure/B2645354.png)
![2-[4-[4-(Dimethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl]-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B2645356.png)

![Methyl({1-[(5-methylthiophen-2-yl)methyl]pyrrolidin-3-yl}methyl)amine](/img/structure/B2645358.png)
